molecular formula C11H13N3S2 B7573606 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine

6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine

Cat. No. B7573606
M. Wt: 251.4 g/mol
InChI Key: AYLNXFGUBTXJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has shown potential in various scientific research applications. Its unique structure and properties make it a valuable tool in the study of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine are diverse and depend on the specific application. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been shown to modulate various enzymes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine in lab experiments include its unique structure and properties, as well as its potential therapeutic applications. However, its limitations include its relatively low solubility and potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine. Some potential areas of research include the development of new synthesis methods, the identification of new therapeutic applications, and the exploration of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate, followed by cyclization with thiosemicarbazide. The resulting compound is then subjected to various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown potential as a cancer therapeutic agent by inducing apoptosis in cancer cells.

properties

IUPAC Name

6-ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-2-8-5-9-10(14-3-4-15-7-14)12-6-13-11(9)16-8/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNXFGUBTXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine

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